molecular formula C24H24N4O3 B2684200 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251698-19-7

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2684200
CAS RN: 1251698-19-7
M. Wt: 416.481
InChI Key: GOROAOXZLHJIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives, such as phthalazinone derivatives, demonstrating its versatility in chemical reactions (Mahmoud et al., 2012). Additionally, the synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the GABA receptor complex involves similar compounds (Weber et al., 2002).

Antitumor Activity

  • Compounds related to this chemical structure have shown promising anticancer activities. For instance, a derivative demonstrated marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45 (Jin Liu et al., 2020).

Biological Activity

  • The natural product analogs containing a 1,2,4-oxadiazole ring, similar to the one in the compound of interest, have been synthesized and tested for antitumor activity, with some showing potent results (Maftei et al., 2013).

Herbicidal Activity

  • Derivatives of similar compounds have been optimized for herbicidal activity on key annual grass weed species, showing the potential agricultural applications (Muehlebach et al., 2009).

Antimicrobial and Anti-inflammatory Agents

  • Certain pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing structural similarities have been explored as antimicrobial and anti-inflammatory agents (Kendre et al., 2015).

properties

IUPAC Name

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-7-5-6-8-19(16)28-14-13-27(22(29)23(28)30)15-20-25-21(26-31-20)17-9-11-18(12-10-17)24(2,3)4/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOROAOXZLHJIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

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